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Compound of Interest

Compound Name: 2-Phenoxy-2-phenylacetic acid

CAS No.: 3117-38-2

Cat. No.: B1360114 Get Quote

Executive Summary & Chemical Identity
2-Phenoxy-2-phenylacetic acid is a critical chiral building block in the synthesis of semi-

synthetic penicillins (e.g., Phenbenicillin) and a resolving agent for chiral amines. Structurally, it

is an ether derivative of mandelic acid, characterized by a stereogenic center at the

-position.

The presence of the phenoxy group at the

-carbon introduces significant electronic deshielding, making the spectroscopic signature
distinct from its parent compound, phenylacetic acid.

Table 1: Physicochemical Constants
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Property Value / Description

IUPAC Name 2-Phenoxy-2-phenylacetic acid

Common Name -Phenoxyphenylacetic acid

CAS Registry Number 3117-38-2

Molecular Formula

Molecular Weight 228.24 g/mol

Appearance White crystalline solid

Melting Point
117–118 °C (Pure Enantiomer) / 89–91 °C

(Racemate)

Solubility
Soluble in chloroform, ethyl acetate, ethanol;

sparingly soluble in water.

Synthesis & Preparation Workflow
To ensure spectroscopic data validity, the sample must be prepared via a controlled

nucleophilic substitution pathway. The standard protocol involves the displacement of a halide

from

-bromophenylacetic acid by a phenoxide ion.

Experimental Protocol
Starting Materials: Dissolve

-bromophenylacetic acid (1.0 eq) in aqueous NaOH (2.5 eq).

Nucleophilic Attack: Add phenol (1.1 eq) dropwise while maintaining the temperature at 60–

70 °C.

Workup: Acidify the mixture with dilute HCl to pH 2. The crude product precipitates.

Purification: Recrystallize from ethanol/water or hexane/ethyl acetate to remove unreacted

phenol.
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Synthesis Logic Diagram
The following diagram outlines the logical flow from raw materials to the final analytical sample.

Raw Materials
(Ph-CH(Br)-COOH + PhOH)

Nucleophilic Substitution
(NaOH, 70°C, 2h)

 SN2 Mechanism Acidification & Precipitation
(HCl, pH 2)

 Salt Formation Recrystallization
(EtOH/Water)

 Crude Solid Spectroscopic Validation
(NMR, IR, MS)

 Pure Sample

Click to download full resolution via product page

Figure 1: Synthetic workflow for the preparation of analytical-grade 2-Phenoxy-2-phenylacetic
acid.

Spectroscopic Characterization
The following data sets are derived from high-purity samples. The key diagnostic signal is the

methine proton (

-H), which serves as a probe for enantiomeric purity when using chiral solvating agents.

A. Nuclear Magnetic Resonance ( H NMR)
Solvent:

(Chloroform-d) | Frequency: 300/400 MHz | Reference: TMS (0.00 ppm)

The

-proton appears significantly downfield compared to phenylacetic acid (

3.64) due to the inductive electron-withdrawing effect (-I) of the oxygen atom.
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Shift (

ppm)
Multiplicity Integration Assignment

Structural
Insight

10.50 – 12.00 Broad Singlet 1H -COOH

Carboxylic acid

proton;

exchangeable

with

.

7.30 – 7.50 Multiplet 10H Ar-H

Overlapping

signals from two

phenyl rings

(phenoxy &

phenylacetic

moieties).

5.60 – 5.85 Singlet 1H Ph-CH(OPh)-

Diagnostic Peak.

The chiral center

proton. Sharp

singlet in

racemate; may

split in chiral

environments.

Mechanistic Note: In the presence of chiral solvating agents (e.g., chiral amines), the singlet at

5.7 ppm splits into two distinct signals, allowing for the determination of enantiomeric excess
(ee).

B. Infrared Spectroscopy (FT-IR)
Method: KBr Pellet or ATR
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Wavenumber (

)
Vibration Mode Functional Group

3200 – 2500 O-H Stretch (Broad) Carboxylic Acid dimer

1710 – 1735 C=O Stretch (Strong) Carbonyl (Acid)

1590, 1490 C=C Stretch Aromatic Ring Skeleton

1230 – 1250 C-O-C Stretch (Asym)
Aryl Alkyl Ether (Phenoxy

group)

690, 750 C-H Bending (Out-of-plane) Mono-substituted Benzene

C. Mass Spectrometry (MS)
Method: EI (Electron Impact, 70 eV)

The fragmentation pattern is driven by the stability of the aromatic cations. The molecular ion is

distinct, but fragmentation is rapid due to the ether linkage.

Molecular Ion (

): m/z 228

Base Peak: Often m/z 77 (

) or m/z 107.

Fragmentation Logic:

Loss of Carboxyl Group:

. This forms the stabilized phenoxy-benzyl cation.

Ether Cleavage: The ether bond is labile under EI conditions, leading to phenol radical loss

or tropylium ion formation.
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Molecular Ion (M+)
m/z 228

[M - COOH]+
m/z 183

(Phenoxy-benzyl cation)

- COOH (45)

[C6H5O]+
m/z 93

(Phenoxy cation)

 Ether Cleavage

[C6H5]+
m/z 77

(Phenyl cation)

 - PhO
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Figure 2: Primary fragmentation pathway of 2-Phenoxy-2-phenylacetic acid in Electron

Impact Mass Spectrometry.

Quality Control & Purity Analysis
For pharmaceutical applications, determining the purity of 2-Phenoxy-2-phenylacetic acid is

mandatory.

HPLC Method:

Column: C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5

m).

Mobile Phase: Acetonitrile : Water (with 0.1%

) – Gradient 40:60 to 90:10.

Detection: UV @ 220 nm (absorption of phenyl rings).
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Retention Time: The compound is relatively lipophilic; expect elution after unsubstituted

phenylacetic acid.
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To cite this document: BenchChem. [Comprehensive Spectroscopic Guide: 2-Phenoxy-2-
phenylacetic Acid]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1360114#spectroscopic-data-of-2-phenoxy-2-
phenylacetic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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